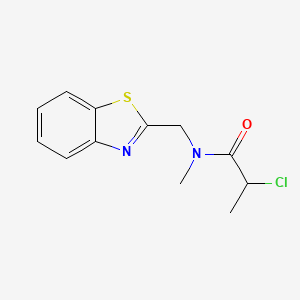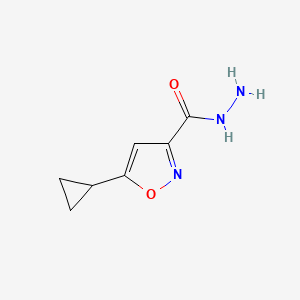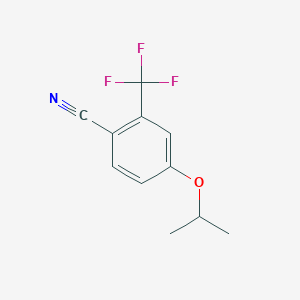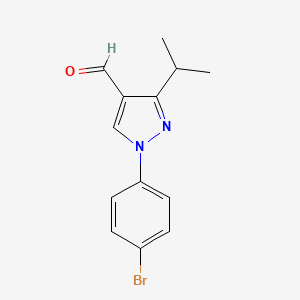![molecular formula C16H26N2O2 B1438271 tert-butyl N-{2-amino-1-[4-(propan-2-yl)phenyl]ethyl}carbamate CAS No. 1019355-17-9](/img/structure/B1438271.png)
tert-butyl N-{2-amino-1-[4-(propan-2-yl)phenyl]ethyl}carbamate
Descripción general
Descripción
The compound “tert-butyl N-{2-amino-1-[4-(propan-2-yl)phenyl]ethyl}carbamate” is an organic compound. It is also known as "tert-butyl (4-aminobenzyl)carbamate" .
Synthesis Analysis
The synthesis of similar compounds involves the use of Boc anhydride and ethanol in a dry reaction flask, which is then cooled in an ice bath. A 70% aqueous ammonia solution is slowly added to the reaction system. The mixture is stirred at about 0°C for 1 hour, then the reaction mixture is transferred to room temperature and stirred for 18 hours .Chemical Reactions Analysis
The compound can be involved in palladium-catalyzed cross-coupling reactions with various aryl halides with Cs2CO3 as a base in 1,4-dioxane (solvent) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 222.28. It has a predicted density of 1.095±0.06 g/cm3, a melting point of 75-78°C (lit.), a predicted boiling point of 382.3±25.0 °C, a flash point of 185°C, and a vapor pressure of 4.78E-06mmHg at 25°C .Aplicaciones Científicas De Investigación
Intermediate in Biologically Active Compounds : This compound is a significant intermediate in the synthesis of various biologically active compounds, such as omisertinib (AZD9291). A study by Zhao et al. (2017) details a rapid synthetic method for a related compound, demonstrating its importance in pharmaceutical synthesis (Zhao, Guo, Lan, & Xu, 2017).
Potential Antimicrobial Agents : Doraswamy and Ramana (2013) synthesized compounds related to tert-butyl N-{2-amino-1-[4-(propan-2-yl)phenyl]ethyl}carbamate, exploring their potential as antimicrobial agents. This indicates the compound's relevance in developing new antimicrobial treatments (Doraswamy & Ramana, 2013).
Use in Synthesis of Polyamides : Pak and Hesse (1998) described the synthesis of a penta-N-protected polyamide containing tert-butyl N-{2-amino-1-[4-(propan-2-yl)phenyl]ethyl}carbamate. This research underscores the utility of this compound in the field of polymer chemistry (Pak & Hesse, 1998).
Synthesis of Carbamate Derivatives : Studies by Wu (2011) and Kant et al. (2015) focused on synthesizing various carbamate derivatives, including tert-butyl N-{2-amino-1-[4-(propan-2-yl)phenyl]ethyl}carbamate. These studies contribute to our understanding of carbamate chemistry, which has broad implications in organic synthesis and drug development (Wu, 2011); (Kant, Singh, & Agarwal, 2015).
Crystallographic Studies : The work of Sopková, Císařová, and Arnold (1996) on the crystal structure of a related compound provides insights into the molecular geometry and interactions of such carbamates, which are important for understanding their behavior and potential applications in various fields (Sopková, Císařová, & Arnold, 1996).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl N-[2-amino-1-(4-propan-2-ylphenyl)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c1-11(2)12-6-8-13(9-7-12)14(10-17)18-15(19)20-16(3,4)5/h6-9,11,14H,10,17H2,1-5H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYCVEBQMDGSXGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(CN)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-{2-amino-1-[4-(propan-2-yl)phenyl]ethyl}carbamate | |
CAS RN |
1019355-17-9 | |
| Record name | tert-butyl N-{2-amino-1-[4-(propan-2-yl)phenyl]ethyl}carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2H,3H,4H,5H,7H,8H,9H-indeno[5,6-b]oxepin-5-one](/img/structure/B1438189.png)
![(Cyclopropylmethyl)[1-(2,4-dichlorophenyl)ethyl]amine](/img/structure/B1438190.png)

![2-[2-(Furan-2-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B1438192.png)
![{[3-(Difluoromethoxy)phenyl]methyl}(methyl)amine](/img/structure/B1438193.png)
![4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine](/img/structure/B1438195.png)


![[5-Fluoro-2-(oxolan-2-ylmethoxy)phenyl]boronic acid](/img/structure/B1438198.png)
![1-[5-fluoro-2-(1H-pyrazol-1-yl)phenyl]ethan-1-amine](/img/structure/B1438204.png)



